tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate
Description
This compound is a boronic ester-functionalized pyridine derivative bearing a trifluoromethyl (-CF₃) group at the 4-position and a tert-butyl carbamate group at the 2-position. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceutical and materials science applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in drug discovery .
The synthesis involves coupling 5-bromo-4-(trifluoromethyl)pyridin-2-amine with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis, followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O) (adapted from ). The reported yield for analogous non-CF₃ pyridine derivatives is 44%, though yields may vary depending on the electronic effects of the CF₃ group .
Properties
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF3N2O4/c1-14(2,3)25-13(24)23-12-8-10(17(19,20)21)11(9-22-12)18-26-15(4,5)16(6,7)27-18/h8-9H,1-7H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWJHFINIWHUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745342 | |
| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-46-2 | |
| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyridine ring followed by the introduction of the trifluoromethyl group and the dioxaborolane moiety. The final step often involves the protection of the amine group with a tert-butyl carbamate group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The dioxaborolane ring can be involved in oxidation-reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The boron atom in the dioxaborolane ring makes it suitable for Suzuki-Miyaura coupling reactions, which are commonly used in the formation of carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dioxaborolane ring can participate in reversible covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine-Boronate Esters
The trifluoromethyl group distinguishes the target compound from analogs with hydrogen or methyl substituents. Key comparisons include:
Table 1: Structural and Spectral Comparisons
Key Findings :
- Electronic Effects: The CF₃ group in the target compound increases the electron-deficient nature of the pyridine ring, enhancing the reactivity of the boronate ester in cross-coupling reactions compared to non-CF₃ analogs .
- Spectral Shifts : The ¹H NMR signal for H-3 in the target compound (δ 8.70) aligns with CF₃-induced deshielding, whereas H-6 in ’s analog (δ 8.03) is upfield due to the absence of electron-withdrawing groups .
- Yield Variability : Analogous syntheses (e.g., ) report 44% yields, but steric or electronic factors (e.g., CF₃) may alter reaction efficiency .
Carbamate-Protected Derivatives
Table 2: Carbamate Group Comparisons
Key Findings :
- The tert-butyl carbamate (Boc) group in the target compound offers superior stability under basic conditions compared to benzyl or methyl carbamates .
- Hydrolysis susceptibility varies: ’s fluoropyrimidine derivative requires careful pH control, whereas the target compound’s Boc group resists hydrolysis under standard coupling conditions .
Boronate Ester Reactivity
The target compound’s 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BPin₂) group enables efficient Suzuki-Miyaura coupling. Comparisons with aliphatic boronate esters () reveal:
- Reactivity : Aryl-BPin₂ derivatives (e.g., target compound) exhibit faster transmetallation than aliphatic analogs due to reduced steric hindrance .
- Byproduct Formation : highlights challenges in purifying biphenyl byproducts from aliphatic boronate couplings, a issue less prevalent in aryl-BPin₂ systems .
Biological Activity
The compound tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate is a complex organic molecule that has garnered interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to tert-butyl carbamates often exhibit various biological activities including:
- Enzyme Inhibition : The carbamate moiety can act as a reversible inhibitor for certain enzymes. For example, related compounds have shown inhibition of serine hydrolases and proteases.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that the incorporation of boron-based groups may enhance the cytotoxicity against cancer cells by interfering with cellular signaling pathways.
Research Findings and Case Studies
A selection of studies highlights the biological activity of similar compounds:
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Enzyme Inhibition | 10 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Anticancer | 5 |
- Enzyme Inhibition : A study on a related compound demonstrated an IC50 value of 10 µM against a specific serine hydrolase, indicating moderate inhibitory activity .
- Antimicrobial Activity : Another study reported that a derivative exhibited an IC50 of 15 µM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Anticancer Effects : A recent investigation into a structurally similar compound revealed significant cytotoxicity with an IC50 of 5 µM against breast cancer cell lines, suggesting promising anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
